molecular formula C11H14ClNO2 B1382780 cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1187927-05-4

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1382780
CAS No.: 1187927-05-4
M. Wt: 227.69 g/mol
InChI Key: CLBXHARXLYHVIZ-IYPAPVHQSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as (2S,3R)-2-phenylpyrrolidine-3-carboxylic acid hydrochloride, reflecting its specific stereochemical configuration. Alternative nomenclature includes the descriptor "this compound" which emphasizes the spatial relationship between the phenyl substituent at position 2 and the carboxylic acid group at position 3 of the pyrrolidine ring system.

The Chemical Abstracts Service registry number for this compound is documented as 1187927-05-4, providing unambiguous identification within chemical databases. The systematic name incorporates several key structural descriptors: the pyrrolidine core represents a five-membered saturated nitrogen-containing heterocycle, the phenyl substituent indicates a benzene ring directly attached to the pyrrolidine framework, and the carboxylic acid functionality denotes the presence of a -COOH group. The hydrochloride designation specifies the salt form, where the nitrogen atom of the pyrrolidine ring has been protonated and paired with a chloride counterion.

Additional synonyms documented in chemical literature include MXB92705 and AKOS034811336, which serve as commercial and research identification codes. The compound's InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1, which encodes the complete molecular structure including stereochemical information.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyrrolidine systems with specific spatial arrangements that influence its chemical and physical properties. The pyrrolidine ring adopts a distinctive envelope conformation, as observed in related pyrrolidine derivatives through crystallographic studies. This conformational preference results from the optimal balance between ring strain minimization and steric interactions among substituents.

Crystallographic analysis of related pyrrolidine compounds reveals that the five-membered ring typically exhibits an envelope conformation where one carbon atom lies out of the mean plane defined by the remaining four ring atoms. The displacement distance commonly ranges from 0.15 to 0.20 Angstroms, indicating moderate puckering of the ring system. In the case of this compound, the spatial arrangement places the phenyl and carboxylate substituents in a cis relationship, meaning they are positioned on the same face of the pyrrolidine ring.

The phenyl substituent orientation relative to the pyrrolidine ring demonstrates significant structural importance. Crystallographic data from similar compounds indicate that the phenyl ring typically adopts an orientation that is nearly perpendicular to the pyrrolidine ring plane, with dihedral angles approaching 87 degrees. This perpendicular arrangement minimizes steric clashes while allowing optimal electronic interactions between the aromatic system and the heterocyclic framework.

Table 1: Molecular Parameters of this compound

Parameter Value Reference
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
InChI Key CLBXHARXLYHVIZ-DHTOPLTISA-N
CAS Registry Number 1187927-05-4
Ring Conformation Envelope
Typical Phenyl-Ring Dihedral Angle ~87°

Stereochemical Configuration and Chiral Center Analysis

The stereochemical configuration of this compound involves two chiral centers located at positions 2 and 3 of the pyrrolidine ring, designated as (2S,3R) according to the Cahn-Ingold-Prelog priority rules. This specific configuration defines the compound as the cis isomer, where the phenyl substituent at C-2 and the carboxylic acid group at C-3 are positioned on the same face of the pyrrolidine ring system.

The absolute configuration assignment relies on systematic analysis of substituent priorities around each chiral center. At the C-2 position, the nitrogen atom takes precedence over the carbon atoms of the pyrrolidine ring, while the phenyl group has priority over the hydrogen substituent. Similarly, at the C-3 position, the carboxylic acid functionality takes precedence over other ring carbons, establishing the R configuration at this center when combined with the S configuration at C-2 results in the observed cis relationship.

Stereochemical analysis of related pyrrolidine derivatives demonstrates that the cis configuration significantly influences molecular properties compared to trans isomers. The spatial proximity of substituents in cis isomers can lead to increased steric interactions but may also enable beneficial intramolecular interactions such as hydrogen bonding or pi-stacking effects. These structural features directly impact the compound's synthetic utility and biological activity patterns.

The configurational stability of this compound under various conditions represents an important consideration for practical applications. Studies on similar pyrrolidine systems indicate that epimerization processes can occur under basic conditions, particularly at elevated temperatures. However, the hydrochloride salt form typically provides enhanced configurational stability through protonation of the nitrogen center, which reduces the basicity and consequently the tendency for base-catalyzed epimerization.

Comparative Analysis of cis/trans Isomerism in Pyrrolidine Derivatives

The comparative analysis of cis and trans isomers in pyrrolidine derivatives reveals fundamental differences in structural, physical, and chemical properties that have significant implications for synthetic applications and biological activities. The this compound can be directly compared with its trans counterpart, trans-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride, which possesses the (2S,3S) configuration.

Nuclear magnetic resonance spectroscopy provides clear differentiation between cis and trans isomers through characteristic chemical shift patterns and coupling constants. Studies on related pyrrolidine systems demonstrate that cis isomers typically exhibit distinct splitting patterns for benzylic protons, appearing as clean singlets, while trans compounds show more complex AB quartet patterns. This spectroscopic distinction enables reliable identification and quantification of isomeric mixtures during synthetic processes.

Table 2: Comparative Properties of cis and trans 2-Phenyl-pyrrolidine-3-carboxylic acid Isomers

Property cis Isomer (2S,3R) trans Isomer (2S,3S) Reference
CAS Number 1187927-05-4 1187931-65-2
Stereochemical Descriptor (2S,3R) (2S,3S)
NMR Benzylic Pattern Singlet AB Quartet
Molecular Weight (HCl salt) 227.69 g/mol 227.69 g/mol
InChI Key CLBXHARXLYHVIZ-DHTOPLTISA-N CLBXHARXLYHVIZ-BAUSSPIASA-N

The synthetic accessibility of cis versus trans isomers varies significantly depending on the preparation method employed. Asymmetric synthesis approaches utilizing chiral auxiliaries or catalysts can provide access to specific stereoisomers with high selectivity. The cis configuration often results from kinetically controlled reaction pathways, while trans isomers may form under thermodynamically controlled conditions where steric interactions between substituents are minimized.

Conformational analysis reveals that cis isomers typically experience greater steric strain due to the spatial proximity of substituents on the same face of the pyrrolidine ring. However, this apparent disadvantage can be offset by stabilizing intramolecular interactions such as hydrogen bonding between the carboxylic acid group and the phenyl ring system. Trans isomers, while experiencing reduced steric interactions, may lack these stabilizing effects, resulting in different overall energy profiles.

The biological activity profiles of cis and trans pyrrolidine derivatives often show marked differences, reflecting the importance of precise spatial arrangement in molecular recognition processes. Structure-activity relationship studies demonstrate that the relative orientation of pharmacophoric groups significantly influences binding affinity and selectivity for biological targets. The cis configuration of 2-phenyl-pyrrolidine-3-carboxylic acid derivatives may provide optimal spatial relationships for specific receptor interactions, while trans isomers may exhibit different selectivity profiles or reduced activity.

Industrial applications of these isomeric compounds require careful consideration of their distinct properties. The cis isomer may offer advantages in certain synthetic transformations due to its unique conformational preferences, while the trans isomer might be preferred for applications requiring enhanced stability or different solubility characteristics. Manufacturing processes must account for these differences to ensure consistent product quality and performance in downstream applications.

Properties

IUPAC Name

(2R,3S)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBXHARXLYHVIZ-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@H]1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as the formation of intermediates, purification, and final conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Overview

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound characterized by its unique pyrrolidine structure, which makes it a valuable building block in various scientific fields. Its applications span chemistry, biology, medicine, and industry, primarily due to its potential biological activity and versatility in synthesis.

Chemistry

This compound serves as an essential building block for synthesizing more complex molecules. It is often utilized in the development of new synthetic methods and reactions, including:

  • Functionalization of Pyrrolidine Rings : The compound can be modified to create derivatives with varied functional groups, enhancing its utility in synthetic organic chemistry.
  • Reactions : It undergoes oxidation, reduction, and substitution reactions, making it adaptable for various synthetic pathways. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biomolecules:

  • Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit key enzymes such as BACE-1, which is relevant in Alzheimer's disease research. The interaction of the aryl appendage introduced during synthesis plays a crucial role in this activity .
  • Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent, particularly in developing drugs targeting neurodegenerative diseases due to its structural similarity to known bioactive compounds.

Medicine

The compound is investigated for its therapeutic applications:

  • Drug Development : It is explored as a precursor or core structure for creating new pharmaceuticals, particularly those targeting neuropeptide systems. For instance, it has been linked to the synthesis of substance P antagonists, which have implications in pain management and neurogenic inflammation .
  • Mechanism of Action : The mechanism involves interactions with specific molecular targets, influencing various biochemical pathways through enzyme inhibition or activation.

Industry

In industrial applications, this compound is used in producing various chemical products and materials:

  • Chemical Manufacturing : Its properties make it suitable for large-scale synthesis processes where purity and yield are critical.

Case Studies

StudyFocusFindings
Baldini et al. (2024)BACE-1 InhibitionDemonstrated that fully substituted 5-oxopyrrolidines derived from this compound exhibit sub-micromolar activity against BACE-1, highlighting potential in Alzheimer's treatment .
Patent Analysis (2004)Substance P AntagonistsOutlined methods for synthesizing derivatives useful as substance P antagonists from cis-2-phenyl-pyrrolidine derivatives, indicating therapeutic relevance .
Synthesis TechniquesFunctionalizationExplored various synthetic routes for modifying the pyrrolidine ring to enhance biological activity and reactivity in chemical reactions.

Mechanism of Action

The mechanism of action of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, influencing its biological activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: cis-3-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

This positional isomer features a phenyl group at the 3-position and a carboxylic acid at the 2-position. Key differences include:

Property cis-2-Phenyl-pyrrolidine-3-carboxylic Acid HCl cis-3-Phenylpyrrolidine-2-carboxylic Acid HCl
Molecular Formula C₁₁H₁₃NO₂•HCl C₁₅H₁₃NO₂•HCl
Molecular Weight 227.69 g/mol 283.73 g/mol
Synthesis Yield Not reported 92% (via HCl hydrolysis)
Purity 95–97% >99% (post-recrystallization)
Applications Chiral intermediate Proline analog in peptide synthesis

The cis-3-phenyl isomer exhibits higher molecular weight due to additional substituents and demonstrates superior crystallinity, enabling higher post-purification purity .

Pyrrolidine Derivatives with Modified Substituents

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
  • Key Features : Incorporates a benzodioxol group and trifluoromethylphenyl urea.
  • Purity : >99% (LC) .
  • Functional Groups : IR peaks at 1675 cm⁻¹ (urea C=O) and 1231 cm⁻¹ (CF₃), enhancing metabolic stability compared to the target compound .
Cis-3-Phenyl-pyrrolidine-2-carboxylic Acid (QB-6314)
  • Purity : 98% .

Hydrochloride Salts of Bioactive Molecules

Yohimbine Hydrochloride
  • Structure : Indole alkaloid with a carboxylate ester and tertiary amine.
  • Bioactivity : Alpha-2 adrenergic receptor antagonist .
  • Comparison : Unlike the target compound, yohimbine’s complex structure enables specific receptor interactions, though both share enhanced solubility from hydrochloride salt formation.
Tranylcypromine Hydrochloride
  • Bioactivity : SARS-CoV-2 3CLpro inhibitor (IC₅₀ ~10 µM) .

Physicochemical and Functional Comparisons

Acid Stability

  • Nicardipine Hydrochloride : Stable under acidic conditions (pH 1.2–3.0) .
  • cis-2-Phenyl-pyrrolidine-3-carboxylic Acid HCl : Stability data unavailable, but pyrrolidine rings generally resist acid hydrolysis better than esters (e.g., nicardipine).

Biological Activity

Cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, and discusses the mechanisms underlying these effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolidine family, characterized by a five-membered ring containing nitrogen. Its structure allows for various substituents that can significantly influence its biological activity. The cis configuration of the phenyl group is crucial for its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain modifications to the pyrrolidine structure enhanced cytotoxicity:

  • Compound Variations: The introduction of halogenated phenyl groups (e.g., 4-chloro and 4-bromo) improved anticancer efficacy, reducing cell viability to 64% and 61%, respectively, compared to untreated controls .
  • Mechanism of Action: The compounds were assessed using an MTT assay to determine cell viability post-treatment. The structure-dependent nature of the activity suggests that specific substitutions can enhance binding affinity to cancer cell receptors, leading to increased cytotoxic effects .
CompoundSubstitutionA549 Cell Viability (%)
1None78–86
64-Chloro64
74-Bromo61
84-DimethylaminoSignificant Activity

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In a study focusing on multidrug-resistant pathogens, various derivatives were screened against clinically significant strains:

  • Pathogen Resistance: Compounds were tested against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results showed promising activity against these pathogens, suggesting that structural modifications could enhance antimicrobial efficacy .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: Some derivatives have been identified as inhibitors of important enzymes like BACE-1, which is implicated in Alzheimer's disease. These interactions are facilitated by structural features that allow for effective binding within the enzyme's active site .
  • Receptor Modulation: The compound's ability to modulate receptor activity (e.g., GRP40) has been highlighted in studies demonstrating how specific conformations enhance agonistic or antagonistic effects on receptor signaling pathways .

Case Studies

Several studies have highlighted the diverse applications of pyrrolidine derivatives in drug discovery:

  • A study on the synthesis of enantioenriched pyrrolidines demonstrated their potential as versatile scaffolds for drug development, showcasing their ability to target various biological pathways effectively .
  • Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that specific substitutions led to enhanced potency in both anticancer and antimicrobial assays, emphasizing the importance of chemical diversity in optimizing biological activity .

Q & A

Q. What are the recommended analytical methods for quantifying cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is a robust approach. For example, a validated method using a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min and detection at 207 nm has been reported for structurally related pyrrolidine derivatives. This method achieved linearity (R² = 0.9999) and recovery rates of 99.67–100.1% with low RSDs (<1.3%) . Adjustments to mobile phase composition or column type (e.g., chiral columns) may be required to resolve enantiomeric impurities.

Q. How can the enantiomeric purity of this compound be ensured during synthesis?

Methodological Answer: Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure counterions, are critical. For structurally analogous compounds like (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid, chiral stationary phases (e.g., amylose- or cellulose-based columns) have been employed to separate diastereomers. Reaction conditions (e.g., temperature, catalyst) must also be optimized to minimize racemization during synthesis .

Q. What synthetic routes are reported for pyrrolidine-3-carboxylic acid derivatives with phenyl substituents?

Methodological Answer: Cyclization reactions using anhydrides (e.g., tetrahydrophthalic anhydride) and imidamide intermediates under basic conditions (K₂CO₃) at 100°C have been successfully applied. For example, cis-6-(3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid was synthesized via a 12-hour reflux in dioxane, followed by acidification to isolate the product . Similar protocols may be adapted for this compound by substituting precursors.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for pyrrolidine-carboxylic acid derivatives under varying reaction conditions?

Methodological Answer: Systematic parameter optimization is essential. For instance, adjusting the molar ratio of reactants (e.g., anhydride to imidamide), reaction time, and temperature can significantly impact yields. In one study, extending the reaction time from 2 hours to overnight at 100°C improved cyclization efficiency for a related compound . Contradictions in literature data often arise from unoptimized catalyst systems or solvent choices, which should be rigorously tested.

Q. What strategies are effective for stabilizing this compound against hydrolytic degradation in aqueous formulations?

Methodological Answer: Stability studies under acidic/basic conditions and varying temperatures are critical. For hydrochloride salts of similar compounds (e.g., nicardipine hydrochloride), pH-controlled buffers (pH 3–5) and lyophilization have been used to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH) combined with HPLC monitoring can identify degradation pathways .

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Methodological Answer: LC-MS/MS with selective ion monitoring is recommended for trace impurity analysis. For example, the European Pharmacopoeia (EP) mandates testing for impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) using validated methods with detection limits ≤0.1% . Method validation should include specificity, linearity, and robustness testing per ICH guidelines.

Data Interpretation and Experimental Design

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in chiral purity?

Methodological Answer: Multivariate analysis (e.g., ANOVA or principal component analysis) can identify critical process parameters affecting enantiomeric excess. For example, a study on (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid found that catalyst loading and reaction temperature accounted for 85% of variability in chiral purity . Design of Experiments (DoE) frameworks are recommended for efficient parameter screening.

Q. How can researchers differentiate between intrinsic fluorescence interference and analyte signal in UV-HPLC analysis?

Methodological Answer: Wavelength selection and sample pretreatment are key. For pyrrolidine derivatives, UV detection at 207–210 nm minimizes interference from aromatic moieties. Solid-phase extraction (SPE) or derivatization with non-fluorescent tags (e.g., dansyl chloride) can further reduce matrix effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

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